BenchChemオンラインストアへようこそ!

2-(2,4-Ditert-butylphenoxy)acetamide

Structure-Property Relationships Lipophilicity Steric Bulk

2-(2,4-Ditert-butylphenoxy)acetamide (C₁₆H₂₅NO₂; MW 263.37 g/mol) is a primary acetamide derivative of 2,4-di-tert-butylphenoxyacetic acid, representing a sterically congested phenoxy ether scaffold within the broader phenoxyacetamide chemical space. The compound features a dense 2,4-di-tert-butyl substitution pattern on the aromatic ring and an unsubstituted acetamide group, creating a compact lipophilic amide building block with two hydrogen-bond donors on the terminal amide and one ether oxygen acceptor.

Molecular Formula C16H25NO2
Molecular Weight 263.37 g/mol
Cat. No. B261415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Ditert-butylphenoxy)acetamide
Molecular FormulaC16H25NO2
Molecular Weight263.37 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C=C1)OCC(=O)N)C(C)(C)C
InChIInChI=1S/C16H25NO2/c1-15(2,3)11-7-8-13(19-10-14(17)18)12(9-11)16(4,5)6/h7-9H,10H2,1-6H3,(H2,17,18)
InChIKeyZZTMQIZPCLOTLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,4-Ditert-butylphenoxy)acetamide: Baseline Identity and Procurement-Relevant Characteristics


2-(2,4-Ditert-butylphenoxy)acetamide (C₁₆H₂₅NO₂; MW 263.37 g/mol) is a primary acetamide derivative of 2,4-di-tert-butylphenoxyacetic acid, representing a sterically congested phenoxy ether scaffold within the broader phenoxyacetamide chemical space [1]. The compound features a dense 2,4-di-tert-butyl substitution pattern on the aromatic ring and an unsubstituted acetamide group, creating a compact lipophilic amide building block with two hydrogen-bond donors on the terminal amide and one ether oxygen acceptor [1]. Available supplier listings indicate its primary use as a research chemical intermediate, though publicly reported quantitative biological or physicochemical characterization remains extremely limited .

Why Generic Substitution of 2-(2,4-Ditert-butylphenoxy)acetamide Carries Unquantified Risk


Within the phenoxyacetamide class, even subtle alterations to the aromatic substitution pattern or amide N-substitution can dramatically alter hydrogen-bonding capacity, lipophilicity (cLogP), metabolic stability, and target-binding profiles, as demonstrated in systematic structure-activity relationship (SAR) studies on related phenoxyacetamide series targeting HDACs, ATM kinase, and EthR [1][2]. The 2,4-di-tert-butyl substitution imparts exceptionally high steric bulk and lipophilicity relative to mono-tert-butyl or unsubstituted analogs, which is expected to modulate solubility, protein binding, and permeability in ways not predictable from smaller or less branched variants. However, for 2-(2,4-ditert-butylphenoxy)acetamide specifically, publicly available head-to-head quantitative data against named comparators is absent, making evidence-based generic substitution decisions currently unsupported.

2-(2,4-Ditert-butylphenoxy)acetamide: Quantitative Differentiation Evidence vs. Structural Analogs


Steric and Lipophilic Differentiation of the 2,4-Di-tert-butyl Phenoxy Scaffold vs. Mono-tert-butyl and Unsubstituted Phenoxy Acetamides

In the absence of direct experimental comparisons involving 2-(2,4-ditert-butylphenoxy)acetamide, class-level inference suggests that the 2,4-di-tert-butyl substitution pattern significantly increases calculated lipophilicity (cLogP) and steric bulk relative to monosubstituted or unsubstituted phenoxyacetamide analogs. Specifically, 2-(4-tert-butylphenoxy)acetamide (a simpler analog) has a lower calculated molecular weight (∼235 g/mol vs. 263 g/mol) and one fewer tert-butyl group, which is expected to reduce cLogP by approximately 0.8–1.2 log units and decrease molar refractivity by ∼14–16 units based on fragment-based property prediction [1]. However, no experimentally measured LogP, solubility, or permeability values were identified for the target compound in the public domain, and the only available comparator data is molecular-formula-level structural enumeration rather than quantitative bioassay results .

Structure-Property Relationships Lipophilicity Steric Bulk

Lack of Measured HDAC Inhibitory Activity Differentiates This Compound from Potent Ortho-Amino-Substituted Phenoxyacetamide HDAC Inhibitors

High-throughput HDAC inhibition data is available for structurally related but functionally distinct phenoxyacetamides bearing additional N-aryl or heteroaryl amide substituents. For example, the phenoxyacetamide CFH355 (a substituted phenoxyacetamide with a heterocyclic amide tail) exhibits HDAC1 IC₅₀ of 31 nM and HDAC3 IC₅₀ of 256 nM [1], while CFH367 achieves HDAC1 IC₅₀ of 22 nM [2]. The target compound, 2-(2,4-ditert-butylphenoxy)acetamide, carries an unsubstituted primary amide and is structurally incapable of the key zinc-binding and surface-recognition interactions required for potent HDAC inhibition. No HDAC activity data exists for the target compound, and its simple primary amide structure predicts negligible HDAC binding compared to these ortho-amino-functionalized analogs.

HDAC Inhibition Epigenetics Anticancer

Absence of P2X3 Antagonist Activity Distinguishes the Primary Amide from Potent Phenoxyacetamide-Derived Purinergic Ligands

Electrophysiological screening data exists for a related but structurally distinct phenoxyacetamide derivative tested against recombinant rat P2X3 receptors expressed in Xenopus oocytes, showing an EC₅₀ of 80 nM for antagonist activity [1]. That compound (BindingDB BDBM50118219) contains a functionalized amide substituent critical for P2X3 binding. The target compound, 2-(2,4-ditert-butylphenoxy)acetamide, lacks the necessary N-substitution pattern and has no reported P2X3 activity. Cross-study comparison is not possible as the target compound was not included in the same assay panel.

P2X3 Antagonism Pain Purinergic Signaling

Metabolic and Pharmacokinetic Data Gap Prevents Bioavailability-Based Differentiation from N-Substituted Phenoxyacetamide Analogs

The primary amide group in 2-(2,4-ditert-butylphenoxy)acetamide is susceptible to rapid hydrolysis by amidases in plasma and liver microsomes, a metabolic liability well-precedented for primary aliphatic amides in general. However, no experimentally measured metabolic stability (e.g., human liver microsome t₁/₂), plasma protein binding, or oral bioavailability data exists for this specific compound. In contrast, N-substituted phenoxyacetamide analogs such as those in the EthR inhibitor series (e.g., 4DW6 co-crystallized ligands) have been co-optimized for metabolic stability through N-aryl and N-alkyl modifications, though head-to-head stability assays including the target compound are absent from the literature [1].

Pharmacokinetics Metabolic Stability Drug-likeness

Evidence-Constrained Application Scenarios for 2-(2,4-Ditert-butylphenoxy)acetamide


Synthetic Intermediate for N-Functionalized Phenoxyacetamide Libraries

The unsubstituted primary amide serves as a versatile handle for late-stage diversification via N-alkylation or N-arylation, enabling medicinal chemistry groups to build focused libraries of N-substituted phenoxyacetamides bearing the 2,4-di-tert-butylphenoxy scaffold. This application is supported by the structural precedent of the EthR inhibitor series, where diverse N-aryl-phenoxyacetamides were synthesized from phenoxyacetic acid intermediates [1]. However, no synthetic methodology papers or yield data specific to this compound were identified in the public domain.

Negative Control Compound for HDAC or P2X3 Phenoxyacetamide Screening Campaigns

Given the absence of the N-aryl pharmacophore required for HDAC inhibition (IC₅₀ > 10 µM predicted) [1] and P2X3 antagonism [2], 2-(2,4-ditert-butylphenoxy)acetamide may serve as a structurally matched negative control in screening cascades, provided its inactivity is first confirmed in the specific assay system. Without experimentally measured IC₅₀ values, this role remains theoretical.

Physicochemical Probe for Steric Effects of 2,4-Di-tert-butyl Substitution

The extreme steric bulk conferred by the two ortho/para tert-butyl groups makes this compound a useful probe for quantifying steric contributions to solubility, logP, and permeability in a phenoxyacetamide context when compared to mono-tert-butyl, unsubstituted, or 2,6-diisopropyl analogs [1]. Such comparative studies would require experimental measurement of these parameters, which are currently absent from the literature.

Quote Request

Request a Quote for 2-(2,4-Ditert-butylphenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.